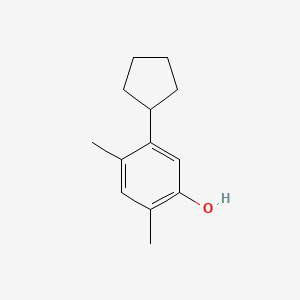

5-Cyclopentyl-2,4-xylenol

Description

Contextualization within Alkylated Aromatic Systems

Alkylated phenols, such as 5-Cyclopentyl-2,4-xylenol, are a significant subclass of substituted phenolic compounds. The introduction of alkyl groups to the phenol (B47542) ring can enhance properties like solubility in nonpolar media and increase steric hindrance around the hydroxyl group. This steric hindrance is crucial for applications such as antioxidants, where it modulates the reactivity of the phenolic hydrogen. whiterose.ac.ukmnstate.edu Alkylphenols are important industrial chemicals that serve as indispensable building blocks for antioxidants and light protective agents. whiterose.ac.uk The broader family of xylenols (dimethylphenols) are themselves important industrial compounds, traditionally extracted from coal tar or synthesized via methylation of phenol, and are used in the manufacturing of antioxidants and other specialty chemicals.

Significance of Cyclopentyl Substitution in Phenol Chemistry Research

The attachment of a cyclopentyl group, a five-membered cycloalkane ring, imparts specific characteristics to the phenol molecule. Compared to linear alkyl chains, the rigid, cyclic structure of the cyclopentyl group provides significant steric bulk in a defined spatial orientation. This can influence the selectivity of reactions involving the phenolic hydroxyl group and the aromatic ring. In the context of antioxidant activity, this steric hindrance can enhance the stability of the resulting phenoxyl radical, preventing secondary reactions and improving efficiency. Furthermore, the non-polar nature of the cyclopentyl group increases the lipophilicity of the molecule, which is a critical parameter for its application in organic matrices like polymers and lubricants. The study of such substitutions is vital for developing new molecules with precisely controlled reactivity and physical behavior.

Structure

2D Structure

3D Structure

Properties

CAS No. |

60834-69-7 |

|---|---|

Molecular Formula |

C13H18O |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

5-cyclopentyl-2,4-dimethylphenol |

InChI |

InChI=1S/C13H18O/c1-9-7-10(2)13(14)8-12(9)11-5-3-4-6-11/h7-8,11,14H,3-6H2,1-2H3 |

InChI Key |

UUJXQBDCMBHRJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C2CCCC2)O)C |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Investigations of Cyclopentyl Xylenols

Electrophilic and Nucleophilic Reactivity of Phenolic Moieties

The reactivity of the phenolic group in 5-Cyclopentyl-2,4-xylenol is characterized by the dual nature of its corresponding phenolate (B1203915) anion and the influence of its alkyl substituents on the aromatic ring's electron density.

Ambident Reactivity of Phenolate Anions: Carbon versus Oxygen Attack

Phenolate anions, formed by the deprotonation of the hydroxyl group, are classic examples of ambident nucleophiles, possessing two nucleophilic centers: the oxygen atom and the carbon atoms of the aromatic ring (ortho and para positions). pharmaxchange.infodalalinstitute.com The reaction of the 5-cyclopentyl-2,4-xylenolate anion with electrophiles can thus lead to either O-alkylation (ether formation) or C-alkylation (formation of a new carbon-carbon bond at the ring). pharmaxchange.info

The regioselectivity of this attack, whether it occurs at the oxygen or carbon, is a subject of extensive study and is influenced by several factors. acs.orgresearchgate.net Generally, O-attack is favored under kinetic control, while C-attack is favored under thermodynamic control. acs.orgresearchgate.net The nature of the electrophile, the solvent, and the presence of counter-ions play a crucial role in determining the final product distribution. pharmaxchange.infoacs.orgresearchgate.net

For instance, the use of polar aprotic solvents can favor O-alkylation. pharmaxchange.info Conversely, protic solvents can solvate the oxygen atom of the phenolate through hydrogen bonding, thereby hindering its nucleophilicity and promoting C-alkylation. pharmaxchange.info The principle of Hard and Soft Acids and Bases (HSAB) can also be applied, where hard electrophiles tend to react with the hard oxygen center, and softer electrophiles react with the softer carbon centers of the ring. dalalinstitute.com

Table 1: Factors Influencing the Site of Attack in Phenolate Alkylation

| Factor | Favors O-Alkylation (Ether Formation) | Favors C-Alkylation (Ring Alkylation) |

| Control | Kinetic Control acs.orgresearchgate.net | Thermodynamic Control acs.orgresearchgate.net |

| Solvent | Polar Aprotic (e.g., DMF) pharmaxchange.info | Protic (e.g., Trifluoroethanol) pharmaxchange.info |

| Electrophile | Hard Electrophiles | Soft Electrophiles |

| Counter-ion | Dissociated ions | Strong ion pairing can block oxygen attack acs.orgresearchgate.net |

Influence of Substituents on Aromatic Ring Activation

The cyclopentyl and two methyl groups on the aromatic ring of this compound significantly influence its reactivity in electrophilic aromatic substitution reactions. Alkyl groups are generally considered activating groups, meaning they increase the rate of reaction compared to unsubstituted benzene (B151609). numberanalytics.commasterorganicchemistry.com They donate electron density to the aromatic ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and stabilizing the carbocation intermediate (the sigma complex or Wheland intermediate) formed during the reaction. numberanalytics.comiitk.ac.inlibretexts.org

The activating strength of alkyl groups generally increases with the number of carbon atoms. numberanalytics.com Therefore, the cyclopentyl group, along with the two methyl groups, enhances the electron density of the benzene ring in this compound, making it more susceptible to attack by electrophiles. researchgate.netlibretexts.org These activating groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. libretexts.org In the case of this compound, the positions for further substitution will be determined by the combined directing effects of the hydroxyl, cyclopentyl, and methyl groups.

Oxidative Transformations of Substituted Phenols

Substituted phenols like this compound are susceptible to oxidative transformations, which can be mediated by enzymes or chemical oxidants. These reactions can lead to the formation of reactive intermediates and functionalized products.

Enzymatic Oxidation Pathways and Quinone Methide Formation

Enzymes such as horseradish peroxidase (HRP) can catalyze the oxidation of phenols in the presence of hydrogen peroxide. nih.govbohrium.comresearchgate.net This process often involves the formation of phenoxyl radicals, which can then undergo further reactions. yorku.ca For certain substituted phenols, particularly those with an alkyl group at the para or ortho position, oxidation can lead to the formation of highly reactive electrophilic intermediates known as quinone methides. nih.govnih.govwikipedia.org

Quinone methides are conjugated systems that are excellent Michael acceptors and can readily react with nucleophiles. wikipedia.org The formation of quinone methides is a significant bioactivation pathway for many phenolic compounds. nih.gov Given the structure of this compound, with methyl groups ortho and para to the hydroxyl group, the formation of a quinone methide intermediate upon oxidation is a plausible transformation. The stability and reactivity of the resulting quinone methide would be influenced by the cyclopentyl substituent. nih.gov

Oxidative Functionalization at Benzylic Positions

The methyl groups attached to the aromatic ring of this compound represent benzylic positions that can be targets for oxidative functionalization. The oxidation of benzylic C-H bonds is a fundamental transformation in organic synthesis, allowing for the introduction of various functional groups. mdpi.comnih.gov

Various reagents and catalytic systems can achieve the oxidation of benzylic methylenes to ketones or alcohols. researchgate.netrsc.orgacs.org For instance, oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative functionalization of benzylic C-H bonds. rsc.org The selective oxidation of one of the methyl groups on this compound would lead to the corresponding benzylic alcohol or aldehyde/ketone, providing a route to further derivatization.

Derivatization Strategies for Structural Modification

The structure of this compound offers several handles for chemical modification to produce a variety of derivatives. Common derivatization strategies for phenols include etherification and esterification of the hydroxyl group.

The synthesis of ethers from phenols is a well-established reaction, often achieved through Williamson ether synthesis, where the phenolate anion reacts with an alkyl halide. pharmaxchange.info For this compound, this would involve deprotonation with a suitable base followed by reaction with an alkylating agent to yield the corresponding ether.

Esterification can be accomplished by reacting the phenol (B47542) with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) under appropriate conditions. These reactions would convert the phenolic hydroxyl group into an ester functionality, altering the compound's physical and chemical properties. For example, reaction with tosyl chloride in the presence of a base would yield the corresponding tosylate ester. nih.gov

Selective Acetylation and Azo Dye Formation

The phenol moiety of this compound is a primary site for reactions such as acetylation and electrophilic substitution, including azo coupling.

Selective Acetylation

The hydroxyl group of this compound can be readily acetylated to form the corresponding acetate (B1210297) ester. This reaction is typically achieved by treating the phenol with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or catalyst. The acetylation of similar phenolic structures, such as bisphenol-C derivatives, proceeds efficiently using acetic anhydride with a sodium acetate catalyst, yielding the acetylated product in high yields. researchgate.net This transformation is significant as it protects the hydroxyl group, allowing for subsequent reactions at other positions of the molecule, or modifies the compound's physical and chemical properties.

| Reactant | Reagent | Expected Product | Reaction Type |

|---|---|---|---|

| This compound | Acetic Anhydride (Ac₂O) / Catalyst | 5-Cyclopentyl-2,4-dimethylphenyl acetate | Esterification (Acetylation) |

Azo Dye Formation

Azo dyes are a major class of synthetic colorants, and their synthesis involves a two-step process. unb.cacuhk.edu.hk The first step is the diazotization of a primary aromatic amine, such as aniline, with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to produce a diazonium salt. cuhk.edu.hk

The second step is the azo coupling, where the electrophilic diazonium salt reacts with a nucleophilic coupling component, such as an activated aromatic ring. unb.ca this compound, being a phenol, is an excellent coupling component. The electron-donating hydroxyl group activates the aromatic ring, directing the coupling to the vacant position ortho to the hydroxyl group (C6). The reaction is typically carried out in a basic solution. cuhk.edu.hk The resulting azo compound's color is determined by the extended conjugated system created between the two aromatic rings linked by the azo group (-N=N-). cuhk.edu.hk The synthesized dyes may exhibit azo-hydrazone tautomerism, where the molecule exists in equilibrium between the azo form and a hydrazone form, a phenomenon influenced by substituents and solvent. nih.gov

| Diazonium Salt Source (Example) | Coupling Component | Resulting Azo Dye (Example Structure) | Reaction Type |

|---|---|---|---|

| Aniline (forms Benzenediazonium chloride) | This compound | 2-(Phenyldiazenyl)-5-cyclopentyl-4,6-dimethylphenol | Electrophilic Aromatic Substitution (Azo Coupling) |

Formation of Substituted Phenyl Derivatives

The structure of this compound serves as a scaffold for the synthesis of various substituted phenyl derivatives through reactions targeting the aromatic ring. The existing substituents guide the position of new functional groups. Methods range from classical electrophilic substitutions to modern cross-coupling and radical strategies.

Analogous to reactions on other substituted phenols and naphthols, the aromatic ring of this compound can undergo various transformations:

Halogenation and Nitration: Reactions with halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃/H₂SO₄) can introduce halogen or nitro groups onto the aromatic ring, typically at the remaining activated positions. researchgate.net

C-Alkylation: The selective C-alkylation of phenols and naphthols can be achieved using various alkylating agents, leading to the formation of new carbon-carbon bonds at the ortho position. researchgate.net

Directed Metalation: The hydroxyl group can be converted into a directed metalation group (DMG), such as an O-carbamate, which allows for selective deprotonation at the ortho position followed by reaction with an electrophile to introduce a wide variety of substituents. acs.org

Radical Substitution: Intramolecular radical aromatic substitution provides a pathway to form complex cyclic structures fused to the phenyl ring. ucl.ac.uk In these reactions, a radical generated on a side chain can attack the aromatic ring, leading to ipso-substitution (replacement of an existing substituent). ucl.ac.uk

| Reaction Type | Typical Reagents | Potential Product Type |

|---|---|---|

| Bromination | Br₂ in a suitable solvent | Bromo-5-cyclopentyl-2,4-xylenol |

| Nitration | HNO₃ / H₂SO₄ | Nitro-5-cyclopentyl-2,4-xylenol |

| Ortho-Alkylation | Base, then an alkyl halide | 6-Alkyl-5-cyclopentyl-2,4-xylenol |

| Directed ortho-Metalation (DoM) | Conversion to DMG, organolithium base, electrophile (E+) | 6-Substituted-5-cyclopentyl-2,4-xylenol-derivative |

Radical Chemistry and Related Reactions of Cyclopentyl-Substituted Aromatics

The study of radical chemistry provides insights into alternative reaction pathways for modifying cyclopentyl-substituted aromatic compounds. These high-energy intermediates can participate in unique bond-forming and substitution reactions.

Research on the radical cations of cyclopentane-annelated azoalkanes has shown that these species can be generated and characterized, revealing the influence of the cyclopentyl structure on radical stability. acs.org In the gas phase, cyclopentyl radicals are known to undergo specific fragmentation and rearrangement pathways. In solution, their reactivity is influenced by the solvent and the presence of other reactive species. dss.go.th

Key radical reactions applicable to cyclopentyl-substituted aromatics include:

Homolytic Aromatic Substitution (HAS): This process involves the substitution of a hydrogen atom on the aromatic ring with a radical species, enabling the formation of new C-C or C-heteroatom bonds. mdpi.com

Radical Addition: Radicals can add to the aromatic ring, although this is often a reversible process. More commonly, radicals add to unsaturated side chains.

Intramolecular Radical Substitution: As mentioned previously, an aryl radical can attack a tethered aromatic ring in an intramolecular fashion. ucl.ac.uk The success of such ipso substitution reactions can be highly dependent on the nature of the linking chain and the substituents on the aromatic ring, with ortho substituents often promoting the desired reaction. ucl.ac.uk

Decarboxylative Coupling: Acyl radicals, generated from sources like α-keto acids, can be coupled with aryl halides in the presence of photoredox and nickel catalysts. nih.gov This methodology could potentially be applied to couple acyl groups to a halogenated derivative of this compound.

The presence of the cyclopentyl group can influence the regioselectivity and rate of these radical reactions due to steric effects and its electron-donating nature.

| Reaction Type | Description | Potential Application |

|---|---|---|

| Homolytic Aromatic Substitution (HAS) | Substitution of an aromatic hydrogen by a free radical. mdpi.com | Functionalization of the aromatic ring with new C-C or C-heteroatom bonds. |

| Intramolecular Ipso Substitution | An aryl radical attacks another aromatic ring within the same molecule, displacing a substituent. ucl.ac.uk | Synthesis of fused polycyclic aromatic systems. |

| Radical Addition-Cyclization | A radical adds to an unsaturated bond, initiating a cascade of cyclization reactions. researchgate.net | Formation of complex, multi-ring structures. |

| Photoredox-Catalyzed Coupling | Generation of radicals using visible light and a photocatalyst for cross-coupling reactions. nih.gov | Coupling of alkyl or acyl fragments to the aromatic core. |

Advanced Spectroscopic Characterization in Research of 5 Cyclopentyl 2,4 Xylenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise structure of 5-Cyclopentyl-2,4-xylenol can be elucidated.

¹H (proton) and ¹³C NMR are the most common NMR techniques used for the structural analysis of organic compounds. uchicago.edu The spectra provide a map of the hydrogen and carbon atoms within the molecule, respectively.

¹H NMR: The proton NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the phenolic hydroxyl group, the cyclopentyl group, and the two methyl groups. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of the adjacent functional groups. The hydroxyl (OH) and methyl (CH₃) groups on the benzene (B151609) ring are electron-donating, which typically shifts the signals of nearby protons upfield.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic H (position 3) | 6.8 - 7.0 | Singlet (s) | 1H |

| Aromatic H (position 6) | 6.6 - 6.8 | Singlet (s) | 1H |

| Phenolic OH | 4.5 - 5.5 | Singlet (s, broad) | 1H |

| Cyclopentyl CH (methine) | 3.0 - 3.4 | Quintet | 1H |

| Methyl H (position 2) | 2.1 - 2.3 | Singlet (s) | 3H |

| Methyl H (position 4) | 2.1 - 2.3 | Singlet (s) | 3H |

| Cyclopentyl CH₂ (adjacent to ring) | 1.9 - 2.1 | Multiplet (m) | 4H |

| Cyclopentyl CH₂ (distant from ring) | 1.5 - 1.8 | Multiplet (m) | 4H |

Note: Predicted values are based on standard chemical shift tables and data for analogous compounds. Solvent is typically CDCl₃.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OH) | 150 - 153 |

| C-2 (C-CH₃) | 120 - 123 |

| C-3 (C-H) | 130 - 132 |

| C-4 (C-CH₃) | 127 - 129 |

| C-5 (C-Cyclopentyl) | 138 - 141 |

| C-6 (C-H) | 125 - 127 |

| Methyl C (position 2) | 15 - 17 |

| Methyl C (position 4) | 20 - 22 |

| Cyclopentyl C (methine) | 40 - 43 |

| Cyclopentyl C (adjacent to ring) | 33 - 36 |

| Cyclopentyl C (distant from ring) | 25 - 27 |

Note: Predicted values are based on standard chemical shift tables and data for analogous compounds. Solvent is typically CDCl₃.

Mass Spectrometry (MS) Applications in Compound Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. escholarship.org It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like substituted phenols. mdpi.comacs.org For analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column (e.g., a low-polarity HP-5MS column). mdpi.com The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented.

The mass spectrum of this compound (Molecular Weight: 190.28 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 190. Key fragmentation pathways for alkylphenols include the loss of a methyl group (M-15) and cleavage of the alkyl substituent. A prominent fragment would be expected at m/z 133, resulting from benzylic cleavage and loss of a C₄H₇ radical from the cyclopentyl ring.

Expected Key Fragments in the GC-MS of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 190 | [C₁₃H₁₈O]⁺ | Molecular Ion (M⁺) |

| 175 | [C₁₂H₁₅O]⁺ | Loss of a methyl radical (M - CH₃) |

| 133 | [C₉H₁₁O]⁺ | Loss of a C₄H₇ radical from the cyclopentyl group (benzylic cleavage) |

For less volatile or thermally sensitive phenolic compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. mdpi.com LC-MS avoids the need for high temperatures that could degrade the sample. Method development involves optimizing several parameters. mdpi.com

Chromatography: Reversed-phase chromatography using a C18 column is common for separating phenols. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., 0.1% formic acid) added to improve peak shape and ionization efficiency.

Ionization: Electrospray ionization (ESI) is a widely used technique for LC-MS. For phenols, operating in the negative ion mode ([M-H]⁻) often provides higher sensitivity. Atmospheric pressure chemical ionization (APCI) can also be an effective alternative, particularly for less polar analytes.

While this compound is an achiral molecule, mass spectrometry can be employed to study gas-phase ion-molecule reactions and even to distinguish between enantiomers of chiral compounds. This field explores the intrinsic reactivity of ions in a solvent-free environment. Chiral recognition via mass spectrometry can be achieved by forming a gas-phase diastereomeric complex between the analyte and a chiral reference compound. These diastereomeric complexes can then be distinguished by differences in their stability or fragmentation patterns when subjected to collision-induced dissociation (CID). This approach allows for the rapid screening of chirality and enantiomeric excess in complex mixtures.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. mdpi.comacs.org Both methods probe the vibrational energy levels of molecules, but they are governed by different selection rules.

IR Spectroscopy: In IR spectroscopy, a molecule absorbs infrared radiation at frequencies that correspond to its natural vibrational modes, provided there is a change in the dipole moment during the vibration. For this compound, a broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the phenol (B47542) group, with the broadening due to hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). A vibrational mode is Raman-active if there is a change in the polarizability of the molecule during the vibration. Aromatic ring vibrations often produce strong Raman signals.

Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| O-H Stretch (Phenol) | 3600 - 3200 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H Stretch (Cyclopentyl, Methyl) | 2960 - 2850 | Strong | Strong |

| Aromatic C=C Stretch | 1620 - 1450 | Medium-Strong | Strong |

| C-O Stretch (Phenol) | 1260 - 1200 | Strong | Medium |

| Aromatic C-H Bend (out-of-plane) | 900 - 800 | Strong | Weak |

Computational and Theoretical Chemistry of 5 Cyclopentyl 2,4 Xylenol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed picture of the electronic environment of a molecule. For 5-Cyclopentyl-2,4-xylenol, these calculations can reveal how the arrangement of electrons influences its physical and chemical properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. In the context of phenol (B47542) chemistry, DFT is employed to predict a variety of properties, including molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's kinetic stability and reactivity. rjpn.org

For this compound, the cyclopentyl and methyl substituents on the phenol ring are expected to influence the electron density distribution. DFT calculations can quantify these effects. The electron-donating nature of the alkyl groups generally increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The electrostatic potential surface (ESP) can also be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. rjpn.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |

|---|

Mechanistic Elucidation through Computational Modeling

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. vedantu.com Transition state theory provides a framework for understanding the rates of chemical reactions by examining the properties of this transient species. wikipedia.org For reactions involving this compound, such as oxidation or electrophilic substitution, computational methods can be used to locate the transition state structure on the potential energy surface.

Reaction coordinate mapping involves plotting the energy of the system as a function of the progress of the reaction. This allows for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to occur. By analyzing the geometry of the transition state, insights into the bonding changes that occur during the reaction can be gained.

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Theoretical calculations of KIEs can provide detailed information about the transition state and the reaction mechanism. For phenolic compounds, the deuterium (B1214612) KIE (kH/kD) is often studied in reactions involving the cleavage of the phenolic O-H bond.

Theoretical studies on the peroxidation of phenol have shown that the reaction mechanism can be probed by calculating the deuterium KIE. researchgate.net For instance, a large KIE suggests that the O-H bond is significantly broken in the transition state. DFT calculations can be used to compute the vibrational frequencies of the reactant and the transition state for both the light (H) and heavy (D) isotopologues, which are then used to calculate the KIE.

| Reaction | Theoretical Method | Calculated kH/kD (at 298 K) | Implication for Transition State |

|---|

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. researchgate.net These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally determined reactivity parameter.

For a series of substituted phenols, including this compound, a QSRR model could be developed to predict a specific type of reactivity, such as the rate constant for a particular reaction or the antioxidant activity. The molecular descriptors used in such models can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., bond dissociation enthalpy). acs.org

A typical QSRR study involves:

Selecting a set of compounds with known reactivity data.

Calculating a variety of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression or partial least squares, to build a model that relates the descriptors to the reactivity.

Validating the model using internal and external validation techniques.

| Compound | Log(Reactivity) | Bond Dissociation Enthalpy (BDE) (kcal/mol) | HOMO Energy (eV) | LogP |

|---|

Catalytic Applications and Roles of Phenolic Compounds in Chemical Transformations

Catalyst Design and Performance Evaluation

The design of effective catalysts often incorporates phenolic moieties to modulate the catalyst's electronic properties and steric environment. The performance of these catalysts is evaluated based on their activity, selectivity, and stability under specific reaction conditions.

Homogeneous and Heterogeneous Acid Catalysis in Alkylation

Phenolic compounds can act as catalysts in both homogeneous and heterogeneous acid-catalyzed reactions, particularly in alkylation processes. While specific studies detailing the use of 5-Cyclopentyl-2,4-xylenol as a primary catalyst are not extensively documented, the general principles of phenol-based catalysis can be applied. In homogeneous systems, the acidic proton of the hydroxyl group can facilitate the protonation of substrates, initiating cationic reaction mechanisms.

In heterogeneous catalysis, phenolic compounds can be immobilized on solid supports. The acidity of the phenol (B47542), influenced by its substituents, plays a critical role. For instance, electron-donating groups, such as the methyl and cyclopentyl groups in this compound, can modulate the acidity of the phenolic proton and the electron density of the aromatic ring, thereby influencing the catalytic activity in Friedel-Crafts type alkylation reactions.

| Catalyst System | Substrate | Product | Key Findings |

| Phenolic Resin (as catalyst) | Phenol | Alkylphenols | Effective for alkylation with olefins, demonstrating the role of phenolic hydroxyl groups in catalysis. |

| Sulfonated Phenolic Resin | Benzene (B151609) | Cumene | Bifunctional catalyst with both Brønsted and Lewis acid sites. |

Metal-Organic Catalysis for Ring-Opening Polymerizations

In the realm of metal-organic catalysis, substituted phenols are frequently employed as ligands or co-catalysts in ring-opening polymerizations (ROP) of cyclic esters like lactide and caprolactone. researchgate.net The design of the metal-ligand complex is crucial for controlling the polymerization process. Phenolic compounds can coordinate to the metal center, modifying its Lewis acidity and steric bulk, which in turn affects the rate and stereoselectivity of the polymerization. nih.govmdpi.com

While direct applications of this compound in this context are not widely reported, its structural features suggest potential as a ligand. The bulky cyclopentyl group could provide the necessary steric hindrance to favor specific coordination and insertion pathways, potentially leading to polymers with controlled microstructures. Organic catalysts, including phenols, have emerged as a powerful alternative to metal-based systems for ROP. acs.orgacs.org

| Metal Center | Phenolic Ligand Type | Monomer | Polymer Properties |

| Aluminum | Salen-type with phenol moieties | rac-Lactide | High activity and stereoselectivity |

| Zinc | Bis(phenolate) | ε-Caprolactone | Well-controlled polymerization, narrow molecular weight distribution |

| Titanium | Amino bis(phenolate) | rac-Lactide | Active catalysts for polylactide synthesis mdpi.com |

Palladium-Mediated Cycloaddition Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and cycloaddition reactions are a powerful tool for constructing cyclic molecules. wikipedia.orglibretexts.org Phenolic compounds can participate in these reactions in several ways. They can act as substrates, with the C-O bond being a target for functionalization, or as additives that modulate the catalytic cycle. nih.gov

Palladium-catalyzed cycloaddition reactions often involve the formation of π-allyl palladium intermediates, and the presence of a phenolic additive can influence the stability and reactivity of these species. For example, in [5+4] cycloaddition reactions, various substrates can be employed to construct nine-membered rings. nih.govresearchgate.net While the direct involvement of this compound is not specified in the literature, related phenolic structures can influence the regioselectivity and efficiency of such transformations. acs.org

| Reaction Type | Diene/Dienophile | Additive | Product |

| [4+2] Cycloaddition | Substituted pyrones and nitroalkenes | None | Highly substituted phenols oregonstate.edu |

| [3+3] Cycloaddition | Vinyl sulfoxonium ylides and cyclopropenones | Copper salts | Tetrasubstituted phenols acs.org |

| Decarboxylative [4+2] Cycloaddition | 1,2-Dioxygenated dienes and alkynes | Pd(OAc)2 | Multisubstituted phenols acs.org |

Substrate Roles in Catalytic Processes

Beyond acting as catalysts or ligands, phenolic compounds can also function as substrates or additives that direct the course of a catalytic reaction.

Influence of Phenol Additives in Divergent Catalysis

In divergent catalysis, a single set of starting materials can be guided toward different products by tuning the reaction conditions, often through the use of specific additives. Phenolic compounds can serve as such directing additives. Their ability to act as proton donors or to coordinate with metal catalysts can alter the reaction pathway.

For instance, in palladium-catalyzed reactions, the presence of a phenol can promote or inhibit certain steps in the catalytic cycle, such as reductive elimination or β-hydride elimination, thereby switching the selectivity of the reaction. The specific structure of the phenol, including the steric and electronic nature of its substituents, is critical. The cyclopentyl and methyl groups of this compound would present a unique steric and electronic profile that could be exploited in divergent catalytic systems. The coordination of amine additives to Pd(II) has been shown to improve the chemoselectivity of certain reactions. acs.orgnih.gov

Oxidative Catalysis for Functional Group Interconversion

Phenolic compounds are susceptible to oxidation, a property that can be harnessed in catalytic processes for functional group interconversions. The oxidation of phenols can lead to the formation of quinones, phenoxy radicals, or coupled products.

Enzyme-catalyzed polymerization of phenols is one such example, where peroxidases can catalyze the oxidation of phenolic monomers to form polymeric materials with antioxidant properties. nih.gov The structure of the monomer influences the properties of the resulting polymer. In the context of this compound, oxidative coupling could lead to novel polyphenylene ether-type structures.

Furthermore, palladium clusters have been shown to catalyze the oxidation of cyclohexanones to phenols. acs.orgnih.gov While this represents the synthesis of phenols, the reverse process—the selective oxidation of phenols—is also a significant area of research. Catalytic systems designed for these transformations often need to control the reactivity of the phenolic substrate to avoid over-oxidation or unwanted side reactions.

| Catalyst System | Substrate | Product | Transformation |

| Peroxidase/H2O2 | Various phenols | Polymeric phenols | Oxidative polymerization nih.gov |

| Copper-amine complex | 2,6-Xylenol | Poly(2,6-dimethyl-1,4-phenylene ether) | Oxidative polymerization researchgate.net |

| Pd(TFA)2/2-dimethylaminopyridine | Cyclohexenones | Phenols | Aromatization acs.org |

Advanced Analytical Methodologies for Research and Isolation

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 5-Cyclopentyl-2,4-xylenol. It allows for efficient separation from related impurities and accurate quantification.

Reverse-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of moderately polar to nonpolar compounds such as this compound. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Method Development Strategy:

The development of a robust RP-HPLC method involves the systematic optimization of several key parameters to achieve the desired separation of this compound from any process-related impurities or degradation products.

Column Selection: The choice of the stationary phase is critical. Due to the hydrophobic nature of the cyclopentyl group and the aromatic ring, a C18 (octadecyl) or C8 (octyl) bonded silica (B1680970) column is typically the first choice. These columns provide sufficient hydrophobic retention for this compound. For molecules of this size (Molecular Weight < 2000 g/mol ), standard pore sizes of 100-120 Å are suitable. linklab.gr

Mobile Phase Composition: A mixture of water (or an aqueous buffer) and a polar organic solvent, such as acetonitrile (B52724) or methanol, is used as the mobile phase. Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths. The ratio of the organic solvent to the aqueous phase is adjusted to control the retention time of the analyte. An increase in the organic solvent percentage will decrease the retention time. The phenolic hydroxyl group can exhibit different protonation states depending on the pH of the mobile phase. Therefore, buffering the aqueous component (e.g., with phosphate (B84403) or acetate (B1210297) buffer) to a pH between 3 and 4 can ensure consistent retention times and improved peak shapes by suppressing the ionization of the hydroxyl group.

Detection: The presence of the aromatic ring in this compound allows for sensitive detection using a UV-Vis detector. The wavelength of maximum absorbance (λmax) for xylenol derivatives is typically in the range of 270-280 nm.

Elution Mode: A gradient elution, where the composition of the mobile phase is changed over time, is often employed in method development to separate compounds with a wide range of polarities. Once the optimal solvent composition is determined, an isocratic method (constant mobile phase composition) can be developed for routine analysis to ensure reproducibility and simplicity. researchgate.net

Illustrative HPLC Method Parameters:

The following table outlines a potential starting point for the development of an RP-HPLC method for the analysis of this compound.

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good hydrophobic retention and resolution. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Controls pH to suppress ionization of the phenolic group. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |

| Elution | Gradient: 60% B to 90% B over 15 min | To effectively separate impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 275 nm | Wavelength for sensitive detection of the phenolic chromophore. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

This is a hypothetical method based on common practices for similar compounds and would require experimental verification and optimization.

During the synthesis or storage of this compound, impurities may be formed. Preparative HPLC is a powerful technique used to isolate these impurities in sufficient quantities for structural elucidation by other techniques like NMR and Mass Spectrometry. lcms.cz

The process involves scaling up the analytical HPLC method. This typically requires a larger column diameter (e.g., 20 mm or more) packed with the same stationary phase material but often with a larger particle size (e.g., 10 µm) to reduce backpressure. researchgate.net The flow rate is increased proportionally to the column's cross-sectional area.

Key Considerations for Preparative HPLC:

Sample Loading: The amount of sample that can be injected onto the column without compromising resolution is a critical parameter. Overloading the column can lead to peak broadening and co-elution of the target impurity with the main component.

Fraction Collection: A fraction collector is used to automatically collect the eluent at specific time intervals corresponding to the elution of the impurity peaks. The purity of the collected fractions is then assessed using the analytical HPLC method.

Example of a Preparative HPLC System Configuration:

| Component | Specification |

| Column | C18, 250 mm x 20 mm, 10 µm |

| Mobile Phase | Optimized from analytical method |

| Flow Rate | ~18-20 mL/min |

| Detection | UV at 275 nm (with a flow cell designed for higher flow rates) |

| Injector | High-volume injection loop |

| Fraction Collector | Automated, triggered by time or detector signal |

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying volatile impurities, residual solvents, or byproducts in a this compound sample.

The choice of the stationary phase is the most critical factor in developing a GC method. The separation of isomers of substituted phenols often requires a stationary phase with a specific polarity to achieve adequate resolution.

Stationary Phase Selection: For the analysis of phenolic compounds, a mid-polarity stationary phase is often a good starting point. A common choice is a cyanopropylphenyl-substituted polysiloxane phase (e.g., 50% cyanopropylphenyl - 50% dimethylpolysiloxane). This type of phase offers a combination of dispersion and dipole-dipole interactions, which can effectively differentiate between isomers with subtle differences in their polarity and boiling points. For more challenging separations of isomers, specialized stationary phases, including some liquid crystalline phases, have been shown to provide unique selectivity. rdd.edu.iq Nonpolar phases, such as 100% dimethylpolysiloxane, separate compounds primarily based on their boiling points. sigmaaldrich.com

Temperature Programming: A temperature-programmed analysis, where the column temperature is gradually increased during the run, is typically employed. This allows for the elution of a wide range of volatile components, from low-boiling to high-boiling compounds, in a single analysis. The initial temperature, ramp rate, and final temperature are optimized to achieve the best separation.

Detector: A Flame Ionization Detector (FID) is a common choice for the analysis of organic compounds due to its high sensitivity and wide linear range. For the identification of unknown volatile components, a Mass Spectrometer (MS) detector is invaluable as it provides structural information based on the mass-to-charge ratio of the fragmented ions.

Illustrative GC Method Parameters:

The following table provides a potential set of parameters for the GC analysis of volatile components in a this compound sample.

| Parameter | Condition | Rationale |

| Column | 50% Cyanopropylphenyl - 50% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness | Mid-polarity phase for good selectivity of phenolic isomers. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 100 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min | Separates a range of volatile compounds. |

| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds. |

| Detector Temperature | 280 °C | Prevents condensation of analytes in the detector. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading with the main component. |

This is a hypothetical method and would require experimental validation and optimization for the specific impurities of interest.

Information on "this compound" is Not Available in Publicly Accessible Scientific Literature

Extensive searches for scientific data and research pertaining to the chemical compound "this compound" have yielded no specific information regarding its chemical transformations in abiotic environmental systems or its role in the stabilization of organic materials.

The available scientific literature focuses on other isomers of xylenol, such as 2,4-dimethylphenol (B51704) and 2,5-dimethylphenol. While these compounds share a common phenol (B47542) structure, the presence of a cyclopentyl group in "this compound" would significantly alter its chemical and physical properties. Therefore, data from other xylenol isomers cannot be accurately extrapolated to describe the environmental fate or material stabilization properties of the requested compound.

No research articles, environmental studies, or materials science papers specifically investigating "this compound" were identified in the conducted searches. Consequently, the detailed outline focusing on its environmental chemistry and material stabilization applications cannot be addressed with scientifically accurate and verifiable information.

It is possible that "this compound" is a novel or proprietary compound with limited or no published research available in the public domain. Further investigation would require access to specialized chemical databases or internal industry research that is not publicly accessible.

Q & A

Q. How can systematic reviews identify gaps in the literature on this compound’s applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.